molecular formula C11H15NO2S B8351782 (5-Hydroxymethyl-thiophen-3-yl)-piperidin-1-yl-methanone

(5-Hydroxymethyl-thiophen-3-yl)-piperidin-1-yl-methanone

Cat. No.: B8351782
M. Wt: 225.31 g/mol
InChI Key: JOTXFIXFWMNUIW-UHFFFAOYSA-N
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Description

(5-Hydroxymethyl-thiophen-3-yl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

[5-(hydroxymethyl)thiophen-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C11H15NO2S/c13-7-10-6-9(8-15-10)11(14)12-4-2-1-3-5-12/h6,8,13H,1-5,7H2

InChI Key

JOTXFIXFWMNUIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone (0.96 g, 2.83 mmol) was dissolved in tetrahydrofuran (15 mL) and t-butylammonium fluoride (1 M in THF; 3.12 mL) and acetic acid (1 mL) were added. The reaction mixture was stirred overnight then partitioned between diethyl ether and saturated aqueous sodium hydrogen carbonate. The organic solution was separated and dried over magnesium sulphate, filtered and the solvent removed. The residue was purified by flash chromatography on silica, eluting with 30% ethyl acetate in pentane. The fractions containing the desired product were concentrated under vacuum to give the title compound as a clear oil (0.41 g). LCMS m/z 226 [M+H]+ RT=6.15 min (Analytical Method 4).
Name
[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
t-butylammonium fluoride
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

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